

3,5-Dimethyl-4-Isoxazolecarbaldehyde CAS 54593-26-9

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-Isoxazolecarbaldehyde

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An In-Depth Technical Guide to **3,5-Dimethyl-4-Isoxazolecarbaldehyde** (CAS 54593-26-9)

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This guide provides a comprehensive technical overview of **3,5-Dimethyl-4-Isoxazolecarbaldehyde**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical behavior, applications, and analytical characterization, offering field-proven insights beyond standard catalog data.

Core Compound Overview

3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS: 54593-26-9) is a substituted isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms.^[1] Its structure is characterized by two methyl groups at positions 3 and 5 and a reactive aldehyde (carbaldehyde) group at position 4.^[1] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.^[1] It typically appears as a white to pale yellow powder or solid lump.^[1]

The significance of this molecule lies in the combination of a stable, electron-withdrawing isoxazole ring and a synthetically versatile aldehyde group. The isoxazole moiety is a common feature in many pharmaceuticals, often acting as a bioisostere for other functional groups, while the aldehyde provides a reactive handle for a multitude of chemical transformations.

Physicochemical and Structural Data

A summary of the key properties for **3,5-Dimethyl-4-Isoxazolecarbaldehyde** is presented below. This data is essential for reaction planning, safety assessment, and analytical identification.

Property	Value	Source(s)
CAS Number	54593-26-9	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2] [6]
Molecular Weight	125.13 g/mol	[2] [6]
IUPAC Name	3,5-dimethyl-1,2-oxazole-4-carbaldehyde	[2]
Synonyms	3,5-Dimethylisoxazole-4-carboxaldehyde, 3,5-Dimethyl-4-formylisoxazole	[1] [2] [7]
Appearance	White to almost white powder or lump	[1]
Melting Point	54-56 °C	[6]
Boiling Point	235.8 °C (at 760 mmHg, predicted)	[6]
Density	1.14 g/cm ³ (predicted)	[6]
SMILES	<chem>Cc1c(C=O)c(C)on1</chem>	[1] [2]
InChI Key	TVAYXKLCEILMEA-UHFFFAOYSA-N	[2]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **3,5-Dimethyl-4-Isoxazolecarbaldehyde** is achieved through the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.[\[8\]](#) This reaction introduces the aldehyde group onto the electron-rich C4 position of the isoxazole ring.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent. The reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl_3). The electrophilic Vilsmeier reagent attacks the heterocyclic ring, and subsequent hydrolysis yields the aldehyde product. The choice of 3,5-dimethylisoxazole as the substrate is critical; the two methyl groups act as electron-donating groups, activating the C4 position for electrophilic substitution.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures.[\[8\]](#)

Materials:

- 3,5-Dimethylisoxazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- 15% Sodium hydroxide (NaOH) solution
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (approx. 10 volumes relative to POCl_3). Cool the flask to 0-5°C in an ice bath.

- Slowly add phosphorus oxychloride (1.0 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 20-30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.
- Formylation: Dissolve 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10°C.[8]
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35°C for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding cold water.[8] Adjust the pH to ~7-8 using a 15% aqueous NaOH solution.[8]
- Heat the neutralized mixture to reflux for 20-30 minutes to ensure complete hydrolysis of the intermediate iminium salt to the final aldehyde.[8]
- Isolation: Cool the mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by silica gel column chromatography to yield the pure **3,5-Dimethyl-4-Isoxazolecarbaldehyde**. [8]

Synthesis and Purification Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

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